molecular formula C22H22ClF3N4O2 B2506961 (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1190009-78-9

(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B2506961
CAS No.: 1190009-78-9
M. Wt: 466.89
InChI Key: XCAIGLHDYWTZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride" is a piperazine-containing derivative with a substituted imidazole ring and a trifluoromethylphenyl methanone group. Its structure features:

  • A 3-methoxyphenyl substituent on the imidazole ring, which may influence electronic properties and receptor binding.
  • A 2-trifluoromethylphenyl group linked via a methanone to the piperazine moiety, introducing strong electron-withdrawing effects.
  • A hydrochloride salt formulation, enhancing solubility for pharmacological applications.

This compound shares structural motifs with ligands targeting histamine receptors, antifungal agents, and CNS modulators .

Properties

IUPAC Name

[4-[1-(3-methoxyphenyl)imidazol-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2.ClH/c1-31-17-6-4-5-16(15-17)29-10-9-26-21(29)28-13-11-27(12-14-28)20(30)18-7-2-3-8-19(18)22(23,24)25;/h2-10,15H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAIGLHDYWTZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation via Cyclocondensation

The 1-(3-methoxyphenyl)-1H-imidazole scaffold is typically synthesized through cyclocondensation of 3-methoxybenzaldehyde with ammonium acetate and a glyoxal derivative. For example, heating 3-methoxybenzaldehyde (1.0 equiv) with glyoxal (1.2 equiv) and ammonium acetate (2.5 equiv) in acetic acid at 80°C for 12 hours yields 1-(3-methoxyphenyl)-1H-imidazole-2-carbaldehyde. Alternative methods utilize microwave-assisted cyclization to reduce reaction times.

Piperazine Functionalization

The imidazole intermediate is subsequently coupled with piperazine via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. In a representative procedure, 1-(3-methoxyphenyl)-1H-imidazole-2-carbaldehyde (1.0 equiv) reacts with piperazine (1.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours, catalyzed by potassium carbonate, to afford 4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazine. Yields range from 65–78%, with purification via column chromatography (silica gel, ethyl acetate/methanol 9:1).

Synthesis of (2-(Trifluoromethyl)Phenyl)Methanone Derivatives

Friedel-Crafts Acylation for Trifluoromethylphenyl Ketone

The 2-(trifluoromethyl)benzoyl chloride intermediate is prepared by treating 2-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) at reflux for 3 hours. This acyl chloride is then coupled with the piperazine-imidazole intermediate via a nucleophilic acyl substitution. For instance, reacting 4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazine (1.0 equiv) with 2-(trifluoromethyl)benzoyl chloride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature for 6 hours yields the methanone product.

Alternative Coupling Strategies

Schlenk techniques under inert atmosphere (argon) improve yields (82–89%) when using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). For example, EDCI (1.5 equiv) and HOBt (1.5 equiv) facilitate the reaction between the piperazine intermediate and 2-(trifluoromethyl)benzoic acid in DCM at room temperature for 12 hours.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The free base of (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Slow addition of 4M HCl in dioxane (1.1 equiv) to a stirred solution of the free base in ethanol at 0°C precipitates the hydrochloride salt, which is filtered and dried under vacuum. The final product is recrystallized from ethanol/diethyl ether (1:3) to achieve >99% purity.

Optimization and Challenges

Regioselectivity in Imidazole Formation

The position of substitution on the imidazole ring is critical. Using excess ammonium acetate (2.5–3.0 equiv) and controlled pH (acetic acid, pH 4–5) ensures preferential formation of the 2-substituted imidazole over the 4-isomer.

Stability of Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent decomposition. Reactions involving the trifluoromethylphenyl moiety are conducted below 50°C to avoid defluorination.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 4H, aryl-H), 4.10 (s, 3H, OCH3), 3.75–3.20 (m, 8H, piperazine-H).
  • ¹³C NMR (101 MHz, DMSO-d6): δ 169.8 (C=O), 148.2 (imidazole-C), 132.5–125.6 (aryl-C), 122.1 (q, J = 272 Hz, CF3).

Purity and Yield Data

Step Reaction Yield (%) Purity (%)
1 Imidazole cyclization 72 95
2 Piperazine coupling 68 92
3 Methanone formation 85 98
4 Salt precipitation 90 99

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions:

  • Oxidation: Treatment with oxidizing agents can modify the methoxyphenyl group.

  • Reduction: Can be reduced at the imidazole or piperazine nitrogen atoms under specific conditions.

  • Substitution: Halogen groups can be substituted by nucleophiles in the presence of catalysts.

Common Reagents and Conditions: Typical reagents include sodium hydride (for deprotonation), palladium catalysts (for reduction), and bromine (for substitution). Reaction conditions vary from room temperature to elevated temperatures, depending on the specific reaction.

Major Products: Depending on the reaction pathway, products range from modified imidazole and piperazine derivatives to fluorinated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C31H29N5O2C_{31}H_{29}N_{5}O_{2}, with a molecular weight of approximately 503.6 g/mol. The structure features a piperazine ring connected to an imidazole moiety and a trifluoromethyl-substituted phenyl group, which contributes to its unique chemical properties that may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant antitumor activity against various human cancer cell lines. For instance, the National Cancer Institute (NCI) reported that similar imidazole-based compounds exhibited promising growth inhibition rates, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes and receptors. For example, it has shown activity against the cholecystokinin receptor type A (CCK1), with an inhibition constant (IC50) of 17 nM, indicating strong binding affinity . Such interactions are crucial for developing drugs targeting gastrointestinal disorders and other related conditions.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent coupling with piperazine derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of this compound to enhance its biological activity.

Case Studies on Derivatives

Research has focused on creating derivatives of this compound to improve efficacy and reduce toxicity. For instance, modifications on the trifluoromethyl group or alterations in the piperazine structure can lead to new compounds with enhanced pharmacological profiles .

Antidepressant Activity

Compounds similar to (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride have been studied for their antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders . The mechanism may involve modulation of neurotransmitter systems influenced by piperazine derivatives.

Antimicrobial Activity

Preliminary findings suggest that this compound may also exhibit antimicrobial properties, making it a candidate for further exploration in developing new antibiotics or antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeMeasurementReference
Antitumor ActivityGI50/TGI valuesNCI Protocols
CCK1 Receptor InhibitionIC50 = 17 nMBindingDB
Antidepressant ActivityAnimal Model StudiesLiterature Review
Antimicrobial ActivityPreliminary FindingsRecent Studies

Mechanism of Action

Molecular Targets and Pathways: This compound interacts with biological macromolecules by binding to active sites on enzymes or receptors. The methoxyphenyl and imidazole moieties play key roles in its binding affinity and specificity.

Mechanism: It exerts effects through competitive inhibition of enzyme activity or by modulating receptor functions, affecting downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to 3-chlorophenyl () or ethyl groups (). The 2-CF3 group increases hydrophobicity and metabolic stability relative to 4-methoxy or 3,4-dimethoxy groups .

Receptor Targeting

  • describes a benzoimidazole-piperazine derivative (compound 7) with dual H1/H4 receptor antagonism. The target compound’s imidazole-piperazine scaffold may similarly target histamine receptors, though the 3-methoxyphenyl and CF3 groups could alter selectivity .
  • ’s compound, with a 3-chlorophenyl group, might exhibit stronger H1 affinity due to halogenated aryl interactions, whereas the target’s methoxy group may favor H4 binding .

Antifungal Activity

  • highlights imidazole-epoxide derivatives (e.g., compound 10f) with antifungal properties via CYP51 inhibition.

Biological Activity

The compound (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride , often referred to by its chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

The molecular formula for this compound is C24H25ClF3N5OC_{24}H_{25}ClF_3N_5O, with a molecular weight of approximately 492.6 g/mol. Its structure includes a piperazine ring substituted with an imidazole and a trifluoromethyl phenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H25ClF3N5OC_{24}H_{25}ClF_3N_5O
Molecular Weight492.6 g/mol
CAS Number1190009-78-9

Research indicates that this compound exhibits significant activity against various biological targets, particularly in the context of cancer therapeutics and neurological disorders. Its mechanism appears to involve the modulation of neurotransmitter systems and inhibition of specific enzyme pathways.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the micromolar range, indicating potent anticancer properties.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. Animal studies indicate that it can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

A study conducted on mice with induced neurodegeneration demonstrated that administration of the compound significantly improved cognitive function and reduced markers of oxidative stress. The results suggest potential therapeutic applications in treating neurodegenerative disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics with moderate bioavailability.

Table 3: Pharmacokinetic Parameters

ParameterValue
Absorption RateHigh
BioavailabilityModerate
Half-life4 hours

Q & A

Q. What are the key steps and intermediates in synthesizing the compound, and how are impurities controlled during purification?

The synthesis involves multi-step reactions, starting with the formation of the imidazole-piperazine core. Key steps include:

  • Imidazole ring formation : Condensation of 3-methoxyphenylhydrazine with α-ketoesters or aldehydes under acidic conditions .
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the trifluoromethylphenyl group .
  • Hydrochloride salt formation : Reaction with HCl in ethanol to improve solubility and stability . Purification methods: Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Impurities (e.g., unreacted intermediates) are monitored via HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR :
  • ¹H NMR : Signals for piperazine protons (δ 2.8–3.5 ppm), imidazole protons (δ 7.1–7.3 ppm), and trifluoromethyl group (singlet, δ 6.9–7.2 ppm) .
  • ¹⁹F NMR : Distinct peak for -CF₃ (δ -62 to -64 ppm) .
    • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₂₁F₃N₃O₂·HCl: 480.14) .
    • HPLC : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. How does the hydrochloride salt influence solubility and stability under physiological conditions?

The hydrochloride salt enhances aqueous solubility (e.g., 12 mg/mL in PBS pH 7.4) compared to the free base. Stability studies (pH 1–9, 37°C) show degradation <5% over 24 hours at pH 7.4. Thermal stability is confirmed via TGA (decomposition >200°C) .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin 5-HT₂A or dopamine D₂ receptors due to structural analogs ).
  • Enzyme inhibition : Fluorometric assays for kinases or cytochrome P450 isoforms (IC₅₀ determination) .
  • Cell viability : MTT assay in HEK-293 or HepG2 cells to assess cytotoxicity (typical concentration range: 1–100 μM) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what catalytic systems are effective?

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for coupling reactions) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., imidazole cyclization from 12 hours to 30 minutes) .
  • Continuous flow chemistry : Improves reproducibility for piperazine coupling steps .

Q. What strategies are used to resolve contradictory data in structure-activity relationship (SAR) studies?

  • Case example : If a 3-methoxyphenyl analog shows lower affinity than 4-methoxyphenyl, perform:
  • Molecular docking : Compare binding poses in homology models (e.g., 5-HT₂A receptor) .
  • Free-energy perturbation (FEP) : Quantify energy differences between substituent positions .
    • Metabolic stability assays : Incubate with liver microsomes to rule out rapid degradation masking true activity .

Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and tissue distribution?

  • Animal models : Sprague-Dawley rats (n=6/group) dosed orally (10 mg/kg) and intravenously (2 mg/kg) .
  • Bioanalytical method : LC-MS/MS detection in plasma (LLOQ: 1 ng/mL) .
  • Key parameters : AUC₀–24h (oral vs. IV), Cₘₐₓ, and tissue-to-plasma ratios (e.g., brain penetration if targeting CNS receptors) .

Q. What computational tools predict off-target interactions and metabolic pathways?

  • Off-target profiling : SwissTargetPrediction or SEAware to identify kinases or GPCRs .
  • Metabolism prediction : CYP450 metabolism via StarDrop’s P450 Module or MetaSite .
  • MD simulations : GROMACS for 100-ns trajectories to assess target binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.